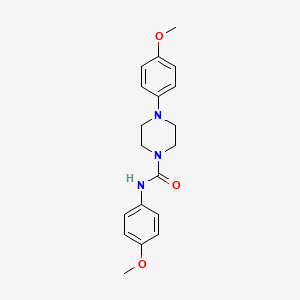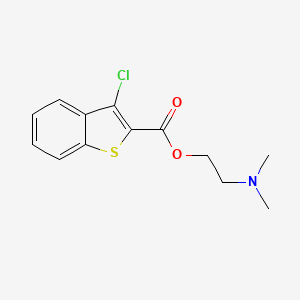![molecular formula C15H19Cl2NO4 B5683572 (3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol](/img/structure/B5683572.png)
(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol, also known as DPAI, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and industry. DPAI is a chiral molecule that has two enantiomers, (3S*,4S*)-DPAI and (3R*,4R*)-DPAI, with the former being the active form.
Mechanism of Action
The mechanism of action of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In particular, (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Additionally, (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been shown to bind to the androgen receptor, which may explain its anti-tumor effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol are complex and depend on the specific application. In medicine, (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been shown to reduce inflammation, inhibit tumor growth, and suppress viral replication. In agriculture, (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been shown to regulate plant growth, inhibit weed growth, and control fungal infections. In industry, (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been used as a chemical intermediate for the production of other compounds.
Advantages and Limitations for Lab Experiments
The advantages of using (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol in lab experiments include its high purity, low toxicity, and well-established synthesis method. However, the limitations of using (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol include its relatively high cost, limited solubility in water, and potential for enantiomeric impurities.
Future Directions
There are several future directions for research on (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol. One area of focus is the development of new synthetic methods that are more efficient and cost-effective. Another area of focus is the investigation of the mechanism of action of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol, particularly with regard to its anti-inflammatory and anti-tumor effects. Additionally, there is a need for further research on the potential applications of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol in agriculture and industry. Finally, there is a need for more studies on the safety and toxicity of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol, particularly with regard to its long-term effects on human health and the environment.
Conclusion:
In conclusion, (3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol is a chiral molecule that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and industry. The synthesis of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol involves the reaction of 2,4-dichlorophenoxyacetic acid with isopropylamine and pyrrolidine in the presence of a catalyst. (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been used as a plant growth regulator, herbicide, and fungicide. The mechanism of action of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. There are several future directions for research on (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol, including the development of new synthetic methods, investigation of the mechanism of action, and further studies on its potential applications and safety.
Synthesis Methods
The synthesis of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol involves the reaction of 2,4-dichlorophenoxyacetic acid with isopropylamine and pyrrolidine in the presence of a catalyst. The resulting product is then purified using chromatography and recrystallization. The yield of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol is approximately 60%, and the purity is over 99%.
Scientific Research Applications
(3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been studied for its potential use in various fields, including medicine, agriculture, and industry. In medicine, (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been used as a plant growth regulator, herbicide, and fungicide. In industry, (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been used as a chemical intermediate for the production of other compounds.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO4/c1-9(2)22-14-7-18(6-12(14)19)15(20)8-21-13-4-3-10(16)5-11(13)17/h3-5,9,12,14,19H,6-8H2,1-2H3/t12-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJXFVZOJZIUJX-JSGCOSHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CN(CC1O)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1CN(C[C@@H]1O)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5683492.png)

![ethyl 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5683507.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5683511.png)
![2-benzyl-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683527.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5683534.png)
![6-chloro-3-[(dimethylamino)methyl]-2-phenyl-4-quinolinol](/img/structure/B5683535.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5683544.png)
![2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one](/img/structure/B5683548.png)
![5-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5683561.png)
![4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5683583.png)